molecular formula C8H11NO2 B164487 5-Amino-4-methoxy-2-methylphenol CAS No. 137290-78-9

5-Amino-4-methoxy-2-methylphenol

Cat. No.: B164487
CAS No.: 137290-78-9
M. Wt: 153.18 g/mol
InChI Key: MUHQJMUYRYHUIW-UHFFFAOYSA-N
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Description

5-Amino-4-methoxy-2-methylphenol is a phenolic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol. Its CAS registry number is 137290-78-9 . This compound serves as a versatile synthetic intermediate and chemical building block in organic chemistry and pharmaceutical research. The structural motif of methoxy- and amino-substituted phenols is of significant interest in medicinal chemistry, as similar structures are investigated for their potential bioactivity. For instance, research indicates that synthetic derivatives of phenolic compounds, such as resveratrol, can be engineered to enhance their pharmacological properties, including improved binding affinity and stability, for targeting specific pathways in disease models . As a fine chemical, this compound is valuable for developing novel compounds, including potential ligands for metal complexes, which are a prominent area of study in the search for new antibacterial agents . This product is intended for research purposes as a chemical intermediate and is strictly for Laboratory Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

CAS No.

137290-78-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-amino-4-methoxy-2-methylphenol

InChI

InChI=1S/C8H11NO2/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4,10H,9H2,1-2H3

InChI Key

MUHQJMUYRYHUIW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)N)OC

Canonical SMILES

CC1=CC(=C(C=C1O)N)OC

Synonyms

Phenol, 5-amino-4-methoxy-2-methyl-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-4-methoxy-2-methylphenol can be synthesized through several methods. One common approach involves the nitration of 4-methoxy-2-methylphenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methoxy-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

5-Amino-4-methoxy-2-methylphenol serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly important in the production of:

  • Dyes : The compound is integral to the formulation of azo dyes, which are widely used in textiles due to their vibrant colors and stability.
  • Pharmaceuticals : Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties .

Biological Studies

In biological research, this compound is utilized to investigate:

  • Enzyme Inhibition : The compound's amino group can form hydrogen bonds with active sites on enzymes, making it valuable for studying enzyme kinetics and inhibition mechanisms.
  • Protein Interactions : Its interactions with proteins can provide insights into molecular recognition processes, which are essential for drug design.

Dye Manufacturing

The compound is a key intermediate in producing various dyes. Its ability to couple with other chemical agents facilitates the creation of stable colorants used in textiles and other materials. The dyeing process often combines it with oxidizing agents to develop pigments that adhere well to fibers .

Polymer Production

This compound is also employed in producing polymers and resins that possess specialized properties such as enhanced durability and resistance to environmental factors. This application is particularly relevant in industries focused on coatings and adhesives.

Case Study 1: Dye Production

In a study examining the synthesis of azo dyes, this compound was used as a coupling agent with diazonium salts to produce high-performance dyes. The resulting products exhibited excellent fastness properties, making them suitable for commercial textile applications.

Case Study 2: Pharmaceutical Development

Research into the pharmacological effects of derivatives of this compound demonstrated potential anti-inflammatory activity. In vitro studies showed that certain derivatives could inhibit cyclooxygenase enzymes, suggesting their utility as non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism of action of 5-Amino-4-methoxy-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Molecular Properties :

  • Inferred Molecular Formula: C₈H₁₁NO₂ (based on substituent analysis).
  • Molecular Weight : ~153.18 g/mol (calculated).

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights critical differences between 5-Amino-4-methoxy-2-methylphenol and related aminophenol derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Safety Considerations
This compound 2-CH₃, 4-OCH₃, 5-NH₂ C₈H₁₁NO₂ 153.18 Not specified Oxidative hair dyes Limited data; likely regulated for dermal safety in cosmetics
5-Amino-4-Chloro-o-Cresol 2-CH₃, 4-Cl, 5-NH₂ C₇H₈ClNO 157.60 110102-86-8 Biocidal agents, pesticides Potential irritant; restricted in cosmetics
2-Amino-5-methylphenol 2-NH₂, 5-CH₃ C₇H₉NO 123.15 2835-98-5 Oxidative hair dye (≤3% concentration) Safe at low concentrations; hemisulfate form used
5-Amino-2-methyl-4-nitrophenol 2-CH₃, 4-NO₂, 5-NH₂ C₇H₈N₂O₃ 168.15 37066-92-5 Research chemical (non-human use) High toxicity; restricted to lab settings

Performance in Hair Dye Formulations

  • This compound: Provides medium-intensity shades (e.g., golden-brown) with superior wash-fastness due to methoxy stabilization .
  • 2-Amino-5-methylphenol: Yields lighter shades (e.g., blond) but requires higher concentrations (~3%) for efficacy .

Research and Regulatory Insights

  • Nitro-substituted derivatives are strictly research-grade due to toxicity .
  • Market Availability: this compound is marketed by cosmetic giants (e.g., Henkel KGaA) under proprietary formulations . 2-Amino-5-methylphenol is widely available as a cost-effective dye intermediate .

Q & A

Q. What are the recommended methodologies for synthesizing 5-Amino-4-methoxy-2-methylphenol, and how do reaction conditions influence yield?

Answer: A common synthetic route involves the reduction of nitro precursors. For example, this compound can be synthesized via catalytic hydrogenation of its nitro analog (e.g., 5-Nitro-4-methoxy-2-methylphenol) using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 1–3 atm pressure. Alternatively, sodium borohydride (NaBH₄) in ethanol at 60–80°C may reduce intermediate Schiff bases. Key factors include:

  • Catalyst selection : Pd/C yields higher purity but requires inert conditions.
  • Temperature control : Excessive heat (>80°C) may degrade the amine group.
  • Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance solubility of intermediates .

Q. What are the critical safety precautions for handling this compound in laboratory settings?

Answer: Based on safety data sheets (SDS) for analogous aminophenols:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (H319: causes serious eye irritation).
  • Ventilation : Use fume hoods to avoid inhalation exposure (P264: wash hands after handling).
  • First-aid measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .

Q. How can researchers purify this compound to >95% purity, and what analytical techniques validate purity?

Answer:

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) at 4°C to isolate crystals.
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) as eluent.
  • Validation :
    • HPLC : C18 column, UV detection at 254 nm.
    • NMR : Confirm absence of methoxy group splitting (δ 3.8–4.0 ppm for -OCH₃).
    • Mass spectrometry : Expected [M+H]⁺ peak at m/z 168.1 .

Advanced Research Questions

Q. How do researchers resolve contradictions in toxicity data for this compound across different studies?

Answer: Discrepancies often arise from variations in test models (e.g., in vitro vs. in vivo) or impurity profiles. To address this:

  • Reproduce assays : Use OECD-compliant protocols (e.g., OECD TG 439 for skin irritation).
  • Control impurities : Quantify by-products (e.g., chlorinated analogs) via GC-MS.
  • Reference frameworks : Cross-check with IFRA Standards for structurally similar compounds (e.g., 2-Methoxy-4-methylphenol’s NOAEL of 10 mg/kg/day) .

Q. What mechanistic insights exist for this compound’s interaction with cytochrome P450 enzymes?

Answer: Studies on related aminophenols suggest:

  • Substrate binding : The methoxy group may hinder binding to CYP3A4’s heme iron.
  • Metabolic pathways : Demethylation at the 4-methoxy position generates reactive quinone intermediates, detectable via LC-MS/MS.
  • Experimental design : Use human liver microsomes (HLMs) with NADPH cofactor and monitor metabolites at pH 7.4, 37°C .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

Answer:

  • Software tools : Employ Gaussian 16 with DFT/B3LYP/6-311+G(d,p) basis set.
  • Protonation states : Calculate pKa via COSMO-RS (predicted pKa ~9.2 for the amine group).
  • Degradation pathways : Simulate hydrolysis of the methoxy group at pH < 2 or >12, validated by accelerated stability testing (40°C/75% RH for 4 weeks) .

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